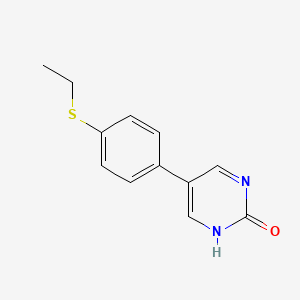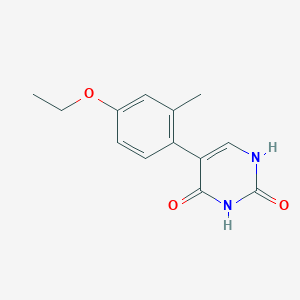
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% (2H5MCPP) is a synthetic organic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is soluble in water, methanol, and chloroform. 2H5MCPP has a variety of applications in the scientific research field, and is used in a variety of lab experiments.
Applications De Recherche Scientifique
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used as a starting material for the preparation of other compounds, such as 5-methoxycarbonylphenyl-2-hydroxypyrimidine, which has been used in the synthesis of a variety of drugs.
Mécanisme D'action
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone, and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a useful compound for laboratory experiments due to its high purity and solubility in water, methanol, and chloroform. However, it is important to note that 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a toxic compound, and should be handled with care.
Orientations Futures
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. It could also be used in the development of new methods for the detection and quantification of certain compounds, such as hormones and toxins. Additionally, 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% could be used in the development of new treatments for certain diseases, such as cancer. Finally, it could be used in the development of new methods for the delivery of drugs and other compounds, such as nanoparticles.
Méthodes De Synthèse
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% can be synthesized using a two-step synthesis method. The first step involves the reaction of 3-methoxycarbonylphenylhydrazine with 2-hydroxy-5-chloropyrimidine in aqueous hydrochloric acid. The second step involves the hydrolysis of the intermediate product with aqueous sodium hydroxide. The reaction yields 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% in a 95% purity.
Propriétés
IUPAC Name |
methyl 3-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-3-8(5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVCDGLYRMDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686837 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine | |
CAS RN |
1111104-35-8 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)

![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)





